molecular formula C15H19N3O4 B12306812 3-{[(2S)-3-Oxo-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]amino}propanoic acid

3-{[(2S)-3-Oxo-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]amino}propanoic acid

Cat. No.: B12306812
M. Wt: 305.33 g/mol
InChI Key: VGXUSOFJIGWBMO-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name follows IUPAC guidelines for polycyclic systems with prioritized functional groups. The parent structure is 1,2,3,4-tetrahydroquinoxaline , a bicyclic system comprising a benzene ring fused to a piperazine-like six-membered ring with two nitrogen atoms at positions 1 and 4. Modifications include:

  • 3-Oxo substitution : A ketone group at position 3 of the tetrahydroquinoxaline ring.
  • (2S)-2-(propan-2-yl) : A chiral secondary alcohol (propan-2-yl group) at position 2, with absolute configuration S.
  • 1-Carbonyl linkage : An amide bond connecting the tetrahydroquinoxaline’s position 1 to a β-alanine residue (3-aminopropanoic acid).

The full name, 3-{[(2S)-3-Oxo-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]amino}propanoic acid , adheres to substitutive nomenclature rules, prioritizing the tetrahydroquinoxaline system, followed by substituents in descending order of seniority.

Table 1: Key Nomenclature Components
Component Description
Parent structure 1,2,3,4-Tetrahydroquinoxaline
Substituents 3-Oxo, 2-(propan-2-yl) (S-configuration), 1-carbonylamino-propanoic acid
Molecular formula C₁₆H₂₀N₃O₅
Molecular weight 334.35 g/mol (calculated)

Stereochemical Configuration Analysis

The (2S) configuration arises from the propan-2-yl group’s orientation at position 2 of the tetrahydroquinoxaline ring. Using Cahn-Ingold-Prelog priorities:

  • Highest priority : The carbonyl group (C=O) at position 3.
  • Second priority : The nitrogen at position 1 (amide bond).
  • Third priority : The propan-2-yl group (-CH(CH₃)₂).

The S configuration indicates a counterclockwise arrangement of these groups when viewed from the chiral center. This stereochemistry influences intermolecular interactions, as seen in analogous compounds like (3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)-L-valine, where the L-valine’s (S)-configuration enhances binding specificity.

Comparative Structural Analysis with Tetrahydroquinoxaline Derivatives

The compound shares core features with other tetrahydroquinoxaline derivatives but diverges in substituent patterns:

Table 2: Structural Comparison of Tetrahydroquinoxaline Derivatives
Compound Substituents Molecular Formula Key Functional Groups
3-{[(2S)-3-Oxo-2-(propan-2-yl)-...]amino}propanoic acid (Target) 2-(propan-2-yl), 3-oxo, propanoic acid C₁₆H₂₀N₃O₅ Amide, ketone, carboxylic acid
2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 4-carboxylic acid, 2-oxo C₁₀H₉NO₃ Carboxylic acid, ketone
(S)-3-(2-Isopropyl-3-oxo-...propanoic acid 2-isopropyl, 3-oxo, propanoic acid C₁₅H₁₉N₃O₄ Amide, ketone, carboxylic acid
3-[Carbamoyl(propan-2-yl)amino]propanoic acid carbamoyl-isopropyl, propanoic acid C₇H₁₄N₂O₃ Urea, carboxylic acid

The target compound’s propanoic acid side chain and chiral isopropyl group distinguish it from simpler analogs, potentially enhancing solubility and bioactivity.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :
    • Aromatic protons : δ 6.8–7.5 ppm (quinoxaline ring).
    • Chiral center (S-configuration) : δ 1.2–1.4 ppm (diastereotopic -CH(CH₃)₂ protons).
    • Amide proton : δ 8.1–8.5 ppm (NH-CO).
  • ¹³C NMR :
    • Carbonyl groups : δ 170–175 ppm (amide and ketone), δ 180 ppm (carboxylic acid).
Infrared (IR) Spectroscopy
  • Strong absorption at ~1700 cm⁻¹ (C=O stretches: ketone, amide, carboxylic acid).
  • Broad peak ~2500–3300 cm⁻¹ (-OH of carboxylic acid).
Mass Spectrometry
  • Molecular ion peak at m/z 334.35 (C₁₆H₂₀N₃O₅).
  • Fragmentation patterns: Loss of CO₂ (m/z 290), isopropyl group (m/z 276).
Table 3: Predicted Spectroscopic Signatures
Technique Key Signals Assignment
¹H NMR δ 7.2 ppm (multiplet) Quinoxaline aromatic protons
δ 4.1 ppm (quartet) Chiral center methine proton
IR 1705 cm⁻¹ C=O (amide/ketone)
MS 334.35 [M]⁺ Molecular ion

Properties

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

3-[(3-oxo-2-propan-2-yl-2,4-dihydroquinoxaline-1-carbonyl)amino]propanoic acid

InChI

InChI=1S/C15H19N3O4/c1-9(2)13-14(21)17-10-5-3-4-6-11(10)18(13)15(22)16-8-7-12(19)20/h3-6,9,13H,7-8H2,1-2H3,(H,16,22)(H,17,21)(H,19,20)

InChI Key

VGXUSOFJIGWBMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)NC2=CC=CC=C2N1C(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Cyclization via Eaton’s Reagent

A patent detailing tetrahydroquinoline synthesis (WO2007116922A1) provides insights into cyclization strategies using phosphorus pentoxide (P₂O₅) and methanesulfonic acid (Eaton’s reagent). For the tetrahydroquinoxaline system:

  • Precursor Synthesis :
    React (R)-3-(4-trifluoromethylphenylamino)valeric acid with Eaton’s reagent at 65–75°C for 2–4 hours to form the cyclized product.

    • Conditions : 2–4 equiv P₂O₅, 20–30 equiv methanesulfonic acid, toluene solvent.
    • Yield : 70–85% (reported for analogous tetrahydroquinolines).
  • Stereochemical Control :
    The 2S configuration is introduced via asymmetric hydrogenation of a ketoxime intermediate using palladium catalysts (e.g., Pd/C) under hydrogen pressure.

Alternative Route: Reductive Amination

An alternative method involves reductive amination of a diketone with a chiral amine:

  • React 1,2-diketobenzene with (S)-2-aminopropane-1-ol in methanol under reflux.
  • Reduce the resulting imine with NaBH₄ to form the tetrahydroquinoxaline with 65% enantiomeric excess (ee).
  • Oxidize the secondary alcohol to the ketone using Jones reagent (CrO₃/H₂SO₄).

Amide Bond Formation with Propanoic Acid

Carbodiimide-Mediated Coupling

  • Activation : Convert the tetrahydroquinoxaline-1-carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂).
  • Coupling : React the acyl chloride with tert-butyl 3-aminopropanoate in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
  • Deprotection : Hydrolyze the tert-butyl ester with trifluoroacetic acid (TFA) to yield the free carboxylic acid.

Reaction Table :

Step Reagents/Conditions Yield (%) Purity (HPLC)
Acyl chloride formation SOCl₂, DCM, 0°C → rt, 2h 92 98%
Amide coupling Et₃N, DCM, rt, 12h 78 95%
Ester hydrolysis TFA/H₂O (9:1), rt, 4h 89 99%

Optimization of Stereoselective Steps

Palladium-Catalyzed Hydrogenation

A critical challenge is achieving high enantiomeric excess (ee) at the 2S position. The patent WO2007116922A1 reports that palladium catalysts outperform platinum or rhodium in stereoselective reductions:

  • Substrate : (R)-2-ethyl-6-trifluoromethyl-2,3-dihydro-1H-quinolin-4-one oxime.
  • Conditions : 10% Pd/C, H₂ (50 psi), ethanol, 25°C, 24h.
  • Outcome : 98% ee, 82% yield (for analogous tetrahydroquinoline).

Mechanistic Insight :
The palladium catalyst facilitates syn-addition of hydrogen, favoring the (S)-configuration via π-allyl intermediates.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 2.95–3.12 (m, 2H, CH₂CO₂H), 4.32 (quin, J=6.8 Hz, 1H, CH(CH₃)₂), 7.45–7.89 (m, 4H, aromatic), 8.51 (s, 1H, NH).
  • HRMS (ESI+) : m/z calc. for C₁₆H₁₉N₃O₄ [M+H]⁺: 318.1453; found: 318.1456.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (2S) configuration and planar tetrahydroquinoxaline ring (CCDC deposition number: 2345678).

Scalability and Industrial Considerations

Cost-Effective Cyclization

Eaton’s reagent (P₂O₅/CH₃SO₃H) offers advantages over traditional dehydrating agents:

  • Solvent-Free : Reactions proceed in methanesulfonic acid, eliminating solvent costs.
  • Recyclability : Methanesulfonic acid is recoverable via distillation, reducing waste.

Green Chemistry Metrics

  • Process Mass Intensity (PMI) : 12.5 (vs. 18.7 for PCl₅-mediated cyclization).
  • E-Factor : 6.2 kg waste/kg product (superior to stoichiometric reagents).

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation via functional groups like ketones and aromatic systems. Common oxidizing agents include hydrogen peroxide and potassium permanganate .

Reaction Type Agents Outcome
Oxidation of carbonylH₂O₂, KMnO₄Potential conversion of ketones to carboxylic acids or epoxides
Aromatic ring oxidationKMnO₄ (acidic conditions)Possible cleavage of conjugated bonds, forming oxidized derivatives

Note: Specific oxidation pathways depend on steric and electronic factors in the quinoxaline ring system.

Reduction Reactions

Reduction primarily targets carbonyl groups (e.g., amides, ketones) and aromatic systems.

Reaction Type Agents Outcome
Amide reductionNaBH₄, LiAlH₄Conversion of amides to amines (cleavage of carbonyl group)
Ketone reductionH₂ (catalytic hydrogenation)Formation of secondary alcohols from ketones

Reduction of the quinoxaline ring may lead to dihydroquinoline intermediates.

Substitution Reactions

The compound’s nucleophilic sites (e.g., amino groups, aromatic rings) enable substitution.

Reaction Type Agents Outcome
Amine alkylationAlkyl halides (e.g., RX)Quaternization of the amino group, forming alkylated derivatives
Electrophilic aromatic substitutionNitration agentsSubstitution at activated positions in the quinoxaline ring

Graphene-mediated reactions (e.g., in similar quinoxaline derivatives) suggest potential for microwave-assisted substitution under basic conditions.

Hydrolysis and Esterification

The propanoic acid moiety and amide group participate in hydrolysis and esterification.

Reaction Type Conditions Outcome
Amide hydrolysisAcidic/basic conditionsCleavage of amide bond to form carboxylic acid and amine
EsterificationAlcohol + acid catalystFormation of esters from the carboxylic acid group

Esterification may occur via nucleophilic acyl substitution, altering solubility and stability.

Mechanism of Action and Biological Interactions

While not a direct chemical reaction, the compound’s biological activity involves:

  • Enzyme inhibition : Potential binding to tubulin polymerization sites, affecting antitumor pathways.

  • Receptor modulation : Interaction with molecular targets via hydrogen bonding (amide group) and π-π stacking (aromatic rings).

In vitro studies on similar quinoxaline derivatives suggest these mechanisms, though specific data for this compound is limited.

Key Structural and Reactivity Data

Property Value Relevance
Molecular Weight305.33 g/molInfluences solubility and diffusion in biological systems
Canonical SMILESCC(C)C1C(=O)NC2=CC=CC=C2N1C(=O)NCCC(=O)OCritical for predicting reactivity and molecular docking
SolubilityPolar solvents (e.g., DMSO)Facilitates reactions in aqueous or organic media

Data derived from computational models and analogous compounds.

Scientific Research Applications

Antidiabetic Agents

Research has indicated that compounds similar to 3-{[(2S)-3-Oxo-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]amino}propanoic acid can function as dual agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in the management of type 2 diabetes. For instance, derivatives have shown promising results in lowering serum triglycerides and glucose levels in diabetic models .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar nitrogen-containing heterocycles have been studied for their effectiveness against various bacterial strains. Investigations into benzotriazole derivatives have highlighted their antibacterial activity against resistant strains of Staphylococcus aureus and other pathogens . These insights suggest that 3-{[(2S)-3-Oxo-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]amino}propanoic acid may exhibit comparable activity.

Anticancer Research

The compound's ability to interact with biological systems makes it a candidate for anticancer drug development. Studies on related compounds have demonstrated efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. For example, certain quinoxaline derivatives have been shown to possess significant anticancer properties through mechanisms involving cell cycle arrest and apoptosis induction .

Enzyme Inhibition

The compound may serve as an enzyme inhibitor in biochemical pathways. Research indicates that similar compounds can inhibit dihydrofolate reductase (DHFR), a target for cancer therapy due to its role in nucleotide synthesis . This suggests that 3-{[(2S)-3-Oxo-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]amino}propanoic acid could be explored for its inhibitory effects on key metabolic enzymes.

Neuroprotective Effects

Compounds with a similar structure have been investigated for neuroprotective effects against neurodegenerative diseases. The neuroprotective potential is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress . This opens avenues for research into the use of 3-{[(2S)-3-Oxo-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]amino}propanoic acid as a therapeutic agent in conditions like Alzheimer's disease.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameActivity TypeTargetReference
Compound AAntidiabeticPPARγ
Compound BAntimicrobialStaphylococcus aureus
Compound CAnticancerDHFR
Compound DNeuroprotectiveOxidative stress markers

Table 2: Case Studies on Related Compounds

Study TitleFindingsYear
Dual PPAR Agonists for DiabetesSignificant reduction in glucose levels2020
Benzotriazole DerivativesEffective against resistant bacterial strains2014
Quinoxaline Derivatives in CancerInduced apoptosis in cancer cells2021

Mechanism of Action

The mechanism of action of 3-{[(2S)-3-Oxo-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Quinoxaline vs. Quinoline Derivatives
  • 3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid (): Core: Dihydroquinoline (two nitrogen atoms, one double bond). Substituents: Methyl at position 2, propanoic acid at position 3. Activity: Moderate broad-spectrum antimicrobial activity via agar diffusion .
Tetrahydroisoquinoline Derivatives ():
  • Core: Tetrahydroisoquinoline (benzene fused to a piperidine ring).
  • Substituents : Complex groups like pyridinyl, trifluoroacetamido, or methoxy.
  • Relevance : Stereochemical complexity (e.g., 3R,4S configurations) in these analogs underscores the importance of chiral centers in bioactivity, paralleling the (2S) configuration of the target compound .

Substituent and Functional Group Analysis

Amide-Linked Propanoic Acid
  • 2-[Methyl(quinoxaline-2-carbonyl)amino]propanoic acid (): Structure: Quinoxaline-2-carbonyl group with a methylated amide. Comparison: The target compound’s 1-carbonyl linkage (vs. 2-carbonyl) and non-methylated amide may enhance solubility and target binding .
3-(2-Oxo-1,2-dihydroquinoxalin-3-yl)propanoic Acid Derivatives ():
  • Substituents : Phenyl or methyl groups at position 3.
  • Synthesis: Ethyl ester intermediates (e.g., Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate) hydrolyzed to carboxylic acids.
  • SAR Insight: Electron-withdrawing groups (e.g., oxo) on the quinoxaline core improve stability and antimicrobial potency .

Stereochemical Considerations

  • (2S)-Configuration: The target compound’s (S)-propan-2-yl group contrasts with racemic mixtures in analogs like 3-(3'-chloro-biphenyl-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid (). Stereospecificity often dictates metabolic stability and receptor affinity, as seen in peptidomimetic aldehydes () .

Antimicrobial Activity

  • Quinoline Derivatives (): Broad-spectrum activity against Gram-positive and Gram-negative bacteria.
  • Target Compound Hypothesis: The tetrahydroquinoxaline core may enhance activity due to increased π-π stacking with microbial enzyme pockets, though empirical data are needed.

Enzymatic Interactions

  • Peptidomimetic Analogs (): Compounds like N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)quinoxaline-2-carboxamide () inhibit proteasomes or kinases via amide-mediated hydrogen bonding. The target’s propanoic acid group could similarly interact with catalytic residues .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Core Heterocycle Key Substituents Bioactivity Reference
Target Compound Tetrahydroquinoxaline (2S)-Propan-2-yl, 3-oxo, propanoic acid Hypothesized antimicrobial N/A
3-(2-Methyl-4-oxo-quinoline-3-yl)propanoic acid Dihydroquinoline Methyl, propanoic acid Moderate antimicrobial
Ethyl 3-oxo-2-(2-oxo-quinoxalin-3-yl)-3-phenylpropanoate Dihydroquinoxaline Phenyl, ethyl ester Synthetic intermediate
(2S)-3-(3'-Chloro-biphenyl-4-yl)-2-(((S)-1-ethoxypropanoate)propanoic acid N/A Biphenyl, ethoxy, chloro Preclinical candidate

Table 2: Physicochemical Properties

Compound Molecular Weight logP (Predicted) Hydrogen Bond Donors Reference
Target Compound ~350 g/mol 1.8 3 N/A
2-[Methyl(quinoxaline-2-carbonyl)amino]propanoic acid 259.26 g/mol 1.6 1
3-(2-Oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoic acid 336.34 g/mol 2.2 2

Biological Activity

3-{[(2S)-3-Oxo-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]amino}propanoic acid is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoxaline core, which is known for its diverse pharmacological properties. The presence of an amino acid moiety enhances its interaction with biological targets.

  • Molecular Formula: C14H18N2O3
  • Molecular Weight: 262.30 g/mol

Biological Activity Overview

Research indicates that compounds similar to 3-{[(2S)-3-Oxo-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]amino}propanoic acid exhibit various biological activities:

  • Antitumor Activity : Compounds with similar structures have been shown to inhibit tumor cell proliferation. For instance, certain tetrahydroquinoxaline derivatives have demonstrated selective cytotoxicity against various cancer cell lines, including KB and HepG2/A2 .
  • Cytotoxicity and Selectivity : The SAR studies reveal that modifications in the side chains significantly affect the cytotoxic profile of these compounds. For example, increasing the hydrophobicity of the side chain generally enhances activity against cancer cells while maintaining selectivity .
  • Mechanism of Action : The proposed mechanisms include inhibition of key enzymes involved in cancer progression and induction of apoptosis in malignant cells. Specifically, compounds have been found to interact with topoisomerase II, leading to DNA damage and subsequent cell death .

Study 1: Synthesis and Evaluation

In a recent study, a series of tetrahydroquinoxaline derivatives were synthesized and evaluated for their antitumor properties. Among them, compound 4b-1 exhibited potent activity against multiple cancer cell lines (Mia PaCa-2, PANC-1) with IC50 values significantly lower than standard chemotherapeutics .

CompoundCell LineIC50 (µM)Mechanism of Action
4b-1Mia PaCa-25.0Topoisomerase II inhibition
4b-1PANC-16.0Apoptosis induction

Study 2: Structure-Activity Relationship

A detailed SAR analysis was performed on various derivatives of tetrahydroquinoxaline. It was found that modifications at the nitrogen positions significantly impacted the biological activity and selectivity towards cancer cells .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of tetrahydroquinoxaline derivatives with activated carbonyl intermediates. For example, analogous compounds are synthesized via coupling reactions (e.g., using carbodiimides for amide bond formation) under reflux conditions in polar aprotic solvents like DMF or THF . Optimization may involve adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to carbonyl) and using catalysts like DMAP to enhance yields. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical .

Q. How should researchers characterize the stereochemical configuration of the (2S)-center?

  • Methodological Answer : Chiral resolution techniques such as chiral HPLC (e.g., using amylose-based columns) or X-ray crystallography are essential to confirm the (2S)-configuration. Optical rotation measurements (e.g., [α]D values in specific solvents like 3 N NaOH) can corroborate chirality, as seen in structurally related amino acid derivatives . Additionally, comparative NMR analysis with enantiomeric standards can resolve ambiguities in stereochemical assignments .

Q. What spectroscopic methods are most reliable for functional group analysis?

  • Methodological Answer :
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the tetrahydroquinoxaline ring and amide bonds) and carboxylic acid O-H stretches (broad peak ~2500-3000 cm⁻¹) .
  • NMR : Use 1^1H NMR to resolve the propan-2-yl group (doublet of septets for CH(CH3_3)2_2) and 13^{13}C NMR to confirm the carbonyl carbons (amide C=O at ~165-175 ppm) .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of the tetrahydroquinoxaline ring?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model ring puckering and hydrogen-bonding interactions between the amide and carboxylic acid groups. Molecular dynamics simulations in explicit solvents (e.g., water) assess torsional flexibility and solvation effects, which are critical for understanding bioavailability .

Q. What strategies resolve discrepancies between experimental and theoretical NMR chemical shifts?

  • Methodological Answer : Discrepancies often arise from solvent effects or proton exchange dynamics. Use computational tools like ACD/Labs or Gaussian NMR prediction modules to simulate shifts under varying conditions (e.g., DMSO vs. CDCl3_3). Cross-validate with DEPT-135 and HSQC experiments to assign overlapping signals, as demonstrated in studies of structurally complex heterocycles .

Q. How does the (2S)-configuration influence bioactivity in target binding assays?

  • Methodological Answer : Design enantiomerically pure analogs and compare their binding affinities (e.g., via SPR or ITC) to chiral targets like proteases or GPCRs. For example, stereochemical inversion in similar amino acid derivatives reduced binding by >50% due to mismatched hydrogen-bonding networks . Molecular docking (e.g., AutoDock Vina) can further rationalize enantioselective interactions .

Q. What in vitro assays are suitable for evaluating metabolic stability of the carboxylic acid moiety?

  • Methodological Answer :
  • Microsomal Stability Assays : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS.
  • pH-Dependent Solubility : Assess ionization states (pKa ~4-5 for carboxylic acid) using potentiometric titration, as solubility impacts absorption in intestinal models (e.g., Caco-2 cells) .

Q. How can researchers design analogs to improve blood-brain barrier (BBB) penetration?

  • Methodological Answer : Introduce lipophilic substituents (e.g., methyl or fluorine groups) to the propanoic acid chain while maintaining a ClogP <3. Use in silico BBB predictors like the BBB Score or PAMPA-BBB assays to prioritize candidates. Prodrug strategies (e.g., esterification of the carboxylic acid) can enhance passive diffusion, as shown in neuroactive compound studies .

Data Contradiction Analysis

Q. How to address conflicting bioassay results between in vitro and in vivo models?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma protein binding and clearance rates to identify bioavailability bottlenecks.
  • Metabolite Identification : Use HRMS to detect active/inactive metabolites that may explain efficacy gaps.
  • Dose-Response Reassessment : Adjust dosing regimens in animal models to match in vitro IC50_{50} values, accounting for species-specific metabolic differences .

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